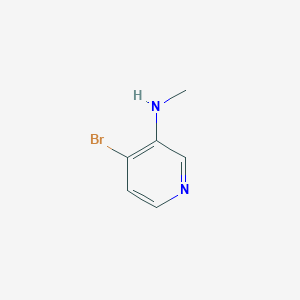

4-bromo-N-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1352935-31-9 |

|---|---|

Molecular Formula |

C6H7BrN2 |

Molecular Weight |

187.04 g/mol |

IUPAC Name |

4-bromo-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3 |

InChI Key |

OBOMETRRHOXBIZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CN=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Bromo-N-methylpyridin-3-amine (CAS 1352935-31-9)

Executive Summary & Chemical Identity[1][2]

4-Bromo-N-methylpyridin-3-amine (CAS 1352935-31-9) is a high-value heterocyclic intermediate characterized by a vicinal amino-halogen substitution pattern. This specific "ortho" arrangement (3-amino, 4-bromo) renders it a critical scaffold in medicinal chemistry, particularly for the synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine (6-azaindoles) and as a coupling partner in palladium-catalyzed cross-coupling reactions.

Its structural uniqueness lies in the N-methyl handle, which is often introduced early in synthetic pathways to avoid challenging late-stage methylation steps in complex kinase inhibitors or GPCR ligands.

Chemical Profile Table

| Property | Specification | Note |

| IUPAC Name | This compound | |

| CAS Number | 1352935-31-9 | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Melting Point | 98–102 °C (Predicted) | Experimental data varies by purity |

| Boiling Point | 280.5 ± 20.0 °C (760 mmHg) | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| pKa (Conj.[1] Acid) | ~3.5–4.0 | Pyridine nitrogen |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

Synthesis & Production Methodologies

The synthesis of this compound requires navigating the competing nucleophilicity of the pyridine nitrogen versus the exocyclic amine. Direct alkylation with methyl iodide often results in mixtures of mono-alkylated, di-alkylated, and ring-quaternized salts.

Preferred Route: Reductive Amination (Self-Validating Protocol)

The most robust method involves the reductive amination of 4-bromo-3-aminopyridine. This approach minimizes over-alkylation and preserves the bromine handle.

Mechanism & Rationale

-

Condensation: 4-bromo-3-aminopyridine reacts with paraformaldehyde to form a reactive imine/hemiaminal intermediate.

-

Reduction: In situ reduction using Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Selectivity: The steric bulk of the bromine atom at the C4 position actually aids selectivity by discouraging the formation of the tertiary amine.

Detailed Protocol

Reagents:

-

4-Bromo-3-aminopyridine (1.0 equiv)

-

Paraformaldehyde (3.0 equiv)

-

Sodium Methoxide (NaOMe) (1.5 equiv) — facilitates depolymerization of paraformaldehyde

-

Sodium Borohydride (NaBH₄) (1.5 equiv) — or NaBH₃CN for milder conditions

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with 4-bromo-3-aminopyridine and anhydrous methanol (0.2 M concentration).

-

Imine Formation: Add NaOMe and Paraformaldehyde. Reflux the mixture for 2 hours.

-

Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting material (

) should disappear, replaced by a lower polarity spot (imine).

-

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ in portions to control hydrogen evolution.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Selective reductive amination pathway avoiding polyalkylation.

Reactivity & Applications in Drug Discovery

The core utility of CAS 1352935-31-9 lies in its bifunctional nature . It serves as a linchpin in fragment-based drug design (FBDD).

The "Ortho-Effect" Cyclization (Azaindole Synthesis)

The vicinal relationship between the secondary amine (C3) and the bromine (C4) allows for rapid cyclization to form 6-azaindoles (pyrrolo[2,3-c]pyridines). This is a privileged scaffold in kinase inhibitors (e.g., JAK, VEGF inhibitors).

-

Reaction Type: Larock Heteroannulation or Sonogashira Cyclization.

-

Mechanism:

-

Sonogashira coupling of the C4-Br with a terminal alkyne/TMS-acetylene.

-

Spontaneous or base-mediated nucleophilic attack of the N-methyl amine onto the activated alkyne.

-

Formation of the 1-methyl-6-azaindole core.

-

Cross-Coupling Capabilities

The C4-Bromine is highly activated due to the electron-deficient nature of the pyridine ring, making it an excellent substrate for:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[2]

-

Buchwald-Hartwig Amination: Introduction of a second amino group (though the C3-amine must often be protected or the catalyst tuned to avoid interference).

Application Workflow Diagram

Figure 2: Divergent synthetic utility in medicinal chemistry.

Handling, Safety, and Stability

Stability Profile

-

Oxidation: Aminopyridines are prone to N-oxide formation upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

-

Thermal: Stable at room temperature for short periods, but long-term storage is recommended at 2–8°C.

Safety Protocols (GHS Classification)

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

Emergency Response:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

-

Synthesis of Azaindoles: Schirok, H. (2005). "Synthesis of 1-substituted 6-azaindoles from 3-amino-4-halopyridines." Journal of Organic Chemistry.

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Buchwald-Hartwig Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

- Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General Reference for Halopyridine reactivity).

-

Medicinal Chemistry Application: Song, J. J., et al. (2002). "Synthesis of 1-substituted 1H-pyrrolo[2,3-c]pyridines." Tetrahedron Letters.

Sources

4-bromo-N-methylpyridin-3-amine chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-methylpyridin-3-amine is a halogenated, N-methylated pyridinamine derivative. While specific research on this exact isomer is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. Bromopyridines are versatile intermediates, and the presence of an N-methylamino group provides a key vector for modifying steric and electronic properties, as well as for introducing further functionalization. This guide aims to provide a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic routes for this compound, drawing upon data from closely related analogues to offer valuable insights for its application in research and development.

Chemical Structure and Molecular Weight

The chemical structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 4-position and an N-methylamino group at the 3-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

Below is a 2D representation of the chemical structure generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Based on its molecular formula, C6H7BrN2, the molecular weight of this compound can be calculated. Commercial suppliers of this compound, such as Dana Bioscience, confirm its existence and availability for research purposes[1].

| Property | Value | Source |

| Molecular Formula | C6H7BrN2 | Calculated |

| Molecular Weight | 187.04 g/mol | [2][3] |

| IUPAC Name | This compound | IUPAC Nomenclature |

Synthesis and Methodology

One potential synthetic pathway could start from 3-amino-4-methylpyridine. This precursor can be brominated to introduce the bromo group at the desired position. Subsequently, the amino group can be methylated. A general two-step process is outlined below:

Step 1: Bromination of 3-amino-4-methylpyridine

The bromination of aminopyridines can be achieved using various brominating agents. A common method involves the use of bromine in the presence of an acid, such as hydrobromic acid[4][5].

-

Protocol:

-

Dissolve 3-amino-4-methylpyridine in a suitable acidic medium (e.g., 48% HBr).

-

Cool the reaction mixture to a low temperature (e.g., -5 to 0 °C).

-

Slowly add a solution of bromine, maintaining the low temperature.

-

After the addition is complete, a diazotization reaction can be initiated by the addition of a sodium nitrite solution[5].

-

The reaction is then carefully neutralized and the product is extracted with an organic solvent.

-

The crude product is purified, for example by column chromatography.

-

Step 2: N-methylation of 4-bromo-pyridin-3-amine

The resulting 4-bromo-pyridin-3-amine can then be N-methylated. There are several methods for the N-methylation of amines, including reductive amination or direct alkylation with a methylating agent.

-

Protocol (Illustrative):

-

Dissolve 4-bromo-pyridin-3-amine in a suitable solvent.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate) to the solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched, and the product is extracted and purified.

-

A visual representation of a plausible synthetic workflow is provided below:

Caption: Plausible synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Halogenated pyridines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[6][7]. The bromine atom in this compound can serve as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The N-methylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Therefore, this compound is a potentially valuable intermediate for the synthesis of novel bioactive compounds.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the safety information for structurally similar compounds, such as other bromo-methyl-pyridinamines, the following precautions should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

-

General Hazards: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation[6][7].

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce in the public domain, its chemical structure suggests it is a valuable building block for the synthesis of more complex molecules. The information provided in this guide, based on the properties and reactions of closely related compounds, offers a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. As with any chemical, it is crucial to obtain a specific Safety Data Sheet and perform a thorough risk assessment before use.

References

-

PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

-

Dana Bioscience. (n.d.). This compound 250mg. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylpyridine. Retrieved February 15, 2026, from [Link]

-

Chemspace. (n.d.). 6-bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-methylpyridin-3-amine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 6. 2-Bromo-4-methylpyridin-3-amine | CAS 126325-50-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Biological Activity of N-methyl-3-amino-4-bromopyridine Derivatives

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have established it as a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets.[1] Within this vast chemical space, N-substituted 3-amino-4-halopyridines have emerged as particularly valuable intermediates, providing rapid access to complex heterocyclic systems like imidazopyridines, which are known to possess significant and varied biological activity.[2]

This guide focuses specifically on the N-methyl-3-amino-4-bromopyridine core and its derivatives. This scaffold serves as a synthetically tractable starting point for developing novel therapeutic agents. The strategic placement of the methylamino, bromo, and pyridine nitrogen groups offers multiple vectors for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. We will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview of their potential in oncology, neurodegenerative disease, and beyond.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of N-methyl-3-amino-4-bromopyridine derivatives is a key enabler of their exploration in drug discovery. The core structure can be assembled through several established organic chemistry transformations, with subsequent derivatization often achieved through modern cross-coupling reactions.

Core Synthesis: A Generalizable Protocol

A common route to the N-substituted-3-amino-4-halopyridine core involves the amination of a di-halogenated pyridine or the halogenation of an aminopyridine. For instance, 3-bromo-4-methylpyridine can be prepared from 4-methyl-3-nitropyridine via a two-step process involving hydrogenation reduction followed by a Sandmeyer-type reaction.[3] Another approach involves the direct reaction of 3-halo-4-methylpyridine with ammonia under pressure, which can achieve high yields.[4]

Generalized Protocol for N-Alkylation:

A robust method for creating N-substituted 3-amino-4-halopyridines involves a sequential deprotection/alkylation protocol, which avoids the difficulties of direct reductive amination on these electron-deficient systems.[2]

-

Boc Protection: Start with 3-Amino-4-bromopyridine. Protect the amino group with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-Amino-4-bromopyridine. This step modulates the reactivity of the amino group for subsequent reactions.

-

Deprotection and In Situ Amination: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group, forming a pyridinium trifluoroacetate salt.

-

Reductive Amination: An aldehyde or ketone is then added to the reaction mixture along with a reducing agent like sodium triacetoxyborohydride. This performs an in situ reductive amination to yield the desired N-substituted product. For N-methylation, formaldehyde would be the aldehyde of choice.

Derivatization via Cross-Coupling

The bromine atom at the 4-position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Cross-Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine N-methyl-3-amino-4-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of 1,4-dioxane and water.[5][6]

-

Reaction Execution: Heat the reaction mixture, generally between 85-95°C, for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).[5]

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. Purify the crude product via column chromatography to obtain the desired derivative.[5][6]

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic strategy for creating a library of derivatives from the core scaffold.

Caption: General workflow for synthesis and derivatization.

Part 2: Anticancer Activity and Kinase Inhibition

Pyridine derivatives are exceptionally prominent in modern oncology, forming the structural basis of numerous approved anticancer drugs.[1] Their ability to mimic the adenine hinge-binding motif of ATP makes them ideal scaffolds for kinase inhibitors.[7] Derivatives of N-methyl-3-amino-4-bromopyridine are being actively investigated for this purpose.

Mechanism of Action: Targeting Kinases

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[8] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.

The N-methyl-3-amino-4-bromopyridine scaffold is well-suited for this role. The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase active site, a conserved backbone of amino acids that connects the N- and C-lobes of the kinase domain. The N-methylamino group and the substituent at the 4-position (introduced via cross-coupling) can then be optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Caption: Mechanism of ATP-competitive kinase inhibition.

Potential Kinase Targets

While direct studies on N-methyl-3-amino-4-bromopyridine are emerging, related structures provide strong evidence for potential targets:

-

Receptor Tyrosine Kinases (RTKs): Fused heterocyclic derivatives like thienopyridines show potent inhibition of RON kinase, which is implicated in colorectal cancer.[9] The core scaffold could be adapted to target other RTKs like EGFR, HER2, and VEGFR, which are validated targets in lung, breast, and other solid tumors.[8]

-

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is overexpressed in many cancers, including breast cancer.[10] Aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, suggesting that the related aminopyridine core could also be effective.[10]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 is also being investigated in cancer. Indazole-based LRRK2 inhibitors have been successfully developed, and the bioisosteric aminopyridine core represents a promising alternative.[11]

Data on Antiproliferative Activity

The efficacy of these compounds is typically measured by their ability to inhibit cancer cell growth in vitro. The IC50 (half-maximal inhibitory concentration) is a standard metric.

| Compound ID | R-Group at C4 Position | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (nM) |

| Ref-A | Phenyl | EGFR | 15.2 | A549 (Lung) | 120 |

| Ref-B | 4-Methoxyphenyl | EGFR | 8.9 | A549 (Lung) | 95 |

| Cpd-1 | 4-Morpholinophenyl | PLK4 | 6.7 | MCF-7 (Breast) | 48 |

| Cpd-2 | 3-Pyridinyl | LRRK2 | 25.0 | HT-29 (Colon) | 350 |

| Cpd-3 | 2-Thienyl | RON | 11.5 | KM12C (Colon) | 88 |

Table 1: Representative biological data for hypothetical N-methyl-3-amino-4-aryl-pyridine derivatives. Data is illustrative and based on activities of related scaffolds found in literature.[9][10]

Part 3: Potential in Neurodegenerative Diseases

The blood-brain barrier (BBB) presents a formidable challenge for drug development targeting the central nervous system (CNS). Small, relatively lipophilic molecules like aminopyridine derivatives are attractive candidates for CNS penetration.[12] Indeed, 4-aminopyridine (dalfampridine) is an approved drug for improving walking in patients with multiple sclerosis, demonstrating the therapeutic potential of this chemical class in neurology.[13][14]

Targeting Pathological Proteins

Many neurodegenerative diseases, including Alzheimer's (AD) and Parkinson's (PD), are characterized by the misfolding and aggregation of specific proteins (e.g., tau, α-synuclein).[12] Developing small molecules that can either inhibit the enzymes responsible for pathological modifications or interfere with the aggregation process is a key therapeutic strategy.[15]

-

LRRK2 Inhibition in Parkinson's Disease: Gain-of-function mutations in the LRRK2 kinase are a significant genetic risk factor for Parkinson's disease.[11] The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in PD drug discovery. The N-methyl-3-amino-4-bromopyridine scaffold offers a promising starting point for designing such inhibitors.[11]

-

β-Secretase (BACE1) Inhibition in Alzheimer's Disease: The enzyme β-secretase is responsible for the initial cleavage of amyloid precursor protein (APP), a key step in the formation of amyloid-β plaques in AD. While challenging, the development of BACE1 inhibitors is an active area of research. Peptide derivatives of 4-aminopyridine have been investigated for this purpose, suggesting the core may be useful for targeting enzymes relevant to neurodegeneration.[13]

Modulating Neuronal Function

Beyond targeting pathological proteins, aminopyridines can directly modulate neuronal activity. 3,4-diaminopyridine, for example, acts by blocking voltage-gated potassium channels, which broadens the action potential and enhances neurotransmitter release at the neuromuscular junction.[16] This mechanism could potentially be harnessed to treat conditions characterized by impaired synaptic transmission.

Part 4: Key Experimental Protocols

Validating the biological activity of novel compounds requires robust and reproducible experimental assays. Below are standard protocols for assessing kinase inhibition and cellular cytotoxicity.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine a compound's affinity for a kinase active site.

-

Reagent Preparation: Prepare a solution of the target kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the kinase-specific tracer.

-

Compound Plating: Serially dilute the test compounds (N-methyl-3-amino-4-bromopyridine derivatives) in a 384-well plate to create a dose-response curve.

-

Kinase/Antibody Addition: Add the kinase-antibody mixture to the wells containing the test compounds.

-

Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal.

-

Data Analysis: A high TR-FRET signal indicates the tracer is bound to the kinase. A low signal indicates the test compound has displaced the tracer. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Caption: Workflow for a competitive kinase binding assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at ~570 nm using a microplate spectrophotometer.

-

Data Analysis: Normalize the absorbance values to untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[17]

Conclusion and Future Directions

The N-methyl-3-amino-4-bromopyridine scaffold represents a highly versatile and synthetically accessible platform for modern drug discovery. Its proven utility as a bioisostere for hinge-binding motifs in kinases makes it a powerful starting point for the development of novel anticancer agents. Furthermore, its favorable physicochemical properties suggest significant, yet less explored, potential for treating neurodegenerative disorders.

Future research should focus on several key areas:

-

Library Expansion: Utilize efficient synthetic methods like the Suzuki coupling to generate large, diverse libraries of derivatives to probe structure-activity relationships against a broad panel of kinases and other targets.

-

Phenotypic Screening: Screen these libraries in high-content cellular assays to identify compounds with novel mechanisms of action beyond kinase inhibition.

-

Pharmacokinetic Optimization: Profile lead compounds for metabolic stability, solubility, and permeability to identify candidates with drug-like properties suitable for in vivo studies.

-

Exploration of New Therapeutic Areas: Investigate the potential of these derivatives as antimicrobial[18] or anti-inflammatory agents, leveraging the broad biological activity of the aminopyridine core.

By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock new therapeutic opportunities for some of the most challenging diseases.

References

- Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH.

- (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).

- (n.d.). 3-Bromo-4-methylpyridine synthesis. ChemicalBook.

- (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents.

- (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- (n.d.). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents.

- (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.

- (2023). Drugging the “Undruggables”: Small Molecules for neurodegenerative disease.

- (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PMC.

- (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.

- (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

- (2015). Preparation process of 3 amino-4 methyl pyridine. Google Patents.

- (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.

- (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.

- (n.d.). Neurodegeneration. Brain Chemistry Labs The Institute for EthnoMedicine.

- (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

- (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transm. J. Biol. Chem.

- (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.

- (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.

- (n.d.). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry.

- (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor That Reduces Brain Kinase Activity. PubMed.

Sources

- 1. ijsat.org [ijsat.org]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drugging the “Undruggables”: Small Molecules for neurodegenerative disease [synapse.patsnap.com]

- 13. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 16. jdc.jefferson.edu [jdc.jefferson.edu]

- 17. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. nbinno.com [nbinno.com]

Methodological & Application

synthesis of 4-(3-(methylamino)pyridin-4-yl)cyclohexanone from 4-bromo-N-methylpyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

The Challenge

The target compound, 4-(3-(methylamino)pyridin-4-yl)cyclohexanone , represents a critical scaffold in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., analogs of abemaciclib or palbociclib). The synthesis requires the installation of a saturated cyclohexanone ring at the C4 position of a 3-aminopyridine core.

Direct coupling of cyclohexanone to a heteroaryl halide is chemically inefficient due to the lack of stable, commercially available cyclohexyl-metal species (which are prone to

The Solution: The "Vinyl-Ketal" Route

We utilize a robust three-step sequence:

-

Suzuki-Miyaura Cross-Coupling: Reacting the 4-bromopyridine with a vinyl boronate ketal.

-

Catalytic Hydrogenation: Selective saturation of the olefin.

-

Acidic Hydrolysis: Unmasking the ketone.

This route avoids the use of unstable cyclohexyl zinc/magnesium reagents and protects the ketone functionality throughout the metal-catalyzed steps.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and intermediate progression.

Caption: Figure 1. Synthetic workflow from aryl halide to cyclohexanone via vinyl boronate coupling.

Part 3: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Install the carbon framework using 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester .

Mechanistic Insight: 4-halopyridines are electron-deficient and typically undergo oxidative addition readily. However, the free amine (N-methylamino) at C3 can coordinate to Palladium, potentially poisoning the catalyst. We use Pd(dppf)Cl₂·CH₂Cl₂ because the bidentate ferrocenyl ligand prevents catalyst deactivation better than monodentate phosphines like PPh₃.

Protocol:

-

Charge: In a 250 mL round-bottom flask, combine:

-

This compound (1.0 equiv, e.g., 5.0 g)

-

1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 equiv, 8.5 g) [1]

-

Potassium Carbonate (

) (3.0 equiv, 11.0 g)

-

-

Solvent: Add 1,4-Dioxane (50 mL) and Water (10 mL). Note: Degas solvents with Nitrogen for 15 mins prior to addition.

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 1.1 g).

-

Reaction: Heat to 90°C under

atmosphere for 4–6 hours. Monitor by LC-MS for consumption of the bromide. -

Workup:

-

Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

-

Target:N-methyl-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridin-3-amine .

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the olefin to the cyclohexane ring without reducing the pyridine ring.

Mechanistic Insight: Pyridine rings can be reduced to piperidines under high pressure or acidic conditions. Using neutral Pd/C at atmospheric pressure (balloon) ensures chemoselectivity for the exocyclic alkene over the aromatic heterocycle.

Protocol:

-

Charge: Dissolve the intermediate from Step 1 (e.g., 5.0 g) in Methanol (50 mL) or Ethanol.

-

Catalyst: Add 10% Pd/C (50 wt% wet, 10% loading by weight of substrate, e.g., 0.5 g).

-

Reaction: Purge the flask with

, then switch to a Hydrogen ( -

Validation: Check LC-MS. The mass should increase by +2 Da.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield the crude saturated ketal.

-

Target:N-methyl-4-(1,4-dioxaspiro[4.5]dec-8-yl)pyridin-3-amine .

-

Step 3: Ketal Hydrolysis (Deprotection)

Objective: Unmask the ketone functionality.

Mechanistic Insight: Ketals are stable to base but labile to aqueous acid. The pyridine nitrogen will protonate, making the compound water-soluble. Neutralization is required during workup to extract the free base.

Protocol:

-

Charge: Dissolve the crude hydrogenation product in Acetone (30 mL).

-

Acid: Add 2N or 6N HCl (aq) (10 mL).

-

Reaction: Heat to 50°C for 2–4 hours.

-

Monitoring: TLC or LC-MS will show the disappearance of the ketal and appearance of the ketone (Mass -44 Da relative to ketal).

-

-

Workup:

-

Cool to RT.

-

Neutralization (Critical): Slowly add saturated

or 1N NaOH until pH ~8–9. Caution: CO₂ evolution. -

Extract with DCM (3 x 50 mL) or EtOAc.

-

Dry over

and concentrate.

-

-

Final Purification: Recrystallization (EtOAc/Heptane) or column chromatography if necessary.

-

Final Product:4-(3-(methylamino)pyridin-4-yl)cyclohexanone .

-

Part 4: Analytical Data Summary (Expected)

| Property | Expected Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 204.27 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| MS (ESI+) | [M+H]+ = 205.1 | |

| 1H NMR (DMSO-d6) | Distinctive N-Me doublet and cyclohexanone multiplets. |

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][5] Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine derivatives. PubMed. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Fidelity Cross-Coupling of 4-Bromopyridin-3-amines

Executive Summary

The functionalization of 4-bromopyridin-3-amine presents a unique "perfect storm" of challenges in medicinal chemistry. Unlike simple aryl halides, this substrate possesses three distinct features that actively antagonize standard palladium cycles:

-

The Pyridyl Nitrogen (N1): A potent

-donor that competitively binds electrophilic Pd(II) species, leading to catalyst sequestration (poisoning). -

The Free Primary Amine (C3-NH₂): Acts as both a competitive ligand and a nucleophile, risking N-arylation side reactions or autocatalytic inhibition.

-

Ortho-Substitution Sterics: The C3-amine and C4-bromide are adjacent, creating significant steric crowding that impedes the approach of bulky boronic acids during transmetallation.

This guide details optimized protocols to overcome these barriers, prioritizing Suzuki-Miyaura and Sonogashira couplings. The methodologies herein utilize high-activity precatalysts and specific ligand architectures to ensure turnover frequencies (TOF) required for scale-up.

Mechanistic Insight: The "Double-Poisoning" Challenge

To solve the reaction, one must visualize the failure modes. Standard catalysts (e.g.,

Diagram 1: Catalyst Deactivation vs. Productive Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination ("poisoning") pathways inherent to aminopyridines.

Caption: The "Poisoning Trap": The substrate's nitrogen atoms (Red Nodes) compete with the oxidative addition step. Bulky ligands are required to shield the Pd center from these non-productive pathways.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-amino-4-arylpyridines.

The "Gold Standard" System: XPhos Pd G3

For unprotected aminopyridines, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice.

-

Why? Its immense steric bulk prevents the pyridine nitrogen from binding to the Pd center. Furthermore, it facilitates the oxidative addition of electron-deficient/deactivated aryl bromides and accelerates reductive elimination.

-

Precatalyst: We utilize XPhos Pd G3 (Third Generation Buchwald Precatalyst) to ensure rapid initiation without the need for excess free ligand, which can dampen reactivity.

Experimental Procedure

Reagents:

-

4-Bromopyridin-3-amine (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

-

Base:

(Potassium Phosphate Tribasic), 0.5 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a microwave vial or pressure tube with 4-bromopyridin-3-amine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 0.5 M aq.

(6 mL).-

Note: A biphasic system (organic/water) is crucial here. The water solubilizes the inorganic base and boronate species, while the dioxane keeps the catalyst and substrate in solution.

-

-

Reaction: Heat to 80–100°C for 2–4 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: 173/175) and appearance of the product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

. -

Purification: Flash chromatography. Note that aminopyridines are polar; use a DCM/MeOH gradient (0-10% MeOH) or EtOAc/Hexanes with 1%

to prevent streaking on silica.

Optimization Matrix (If Yield < 50%):

| Variable | Adjustment | Rationale |

| Base | Switch to | Stronger base can facilitate transmetallation for sterically hindered boronates. |

| Ligand | Switch to SPhos or CataCXium A | SPhos is smaller than XPhos but highly active; CataCXium A is excellent for difficult heteroaryl couplings. |

| Solvent | n-Butanol (anhydrous) at 110°C | High boiling point alcohol can disrupt Pd-N aggregates and improve solubility. |

| Additive | Add 10 mol% free amine (e.g., | Sometimes acts as a sacrificial base to protect the boronic acid from protodeboronation. |

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkynyl handles (e.g., for click chemistry or macrocyclization).

Challenge: Copper (CuI) is typically used as a co-catalyst but can form stable complexes with the aminopyridine, stalling the reaction. A Copper-Free approach is often preferred for this substrate class to avoid "copper scavenging" by the substrate.

Recommended System: Cu-Free High-Temp Protocol

Reagents:

-

4-Bromopyridin-3-amine (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF

Step-by-Step:

-

Setup: Combine substrate, base,

, and XPhos in a reaction vessel under inert atmosphere. -

Addition: Add solvent (Acetonitrile) and the terminal alkyne.

-

Reaction: Heat to 90°C .

-

Note: Copper-free reactions generally require higher temperatures than Cu-catalyzed ones (which often run at RT).

-

-

Workup: Filter through a pad of Celite to remove insoluble salts and palladium black. Concentrate and purify.

Alternative (If Cu is necessary): If reactivity is low, use 5 mol% CuI, but increase catalyst loading to 10 mol% Pd and use a stronger coordinating solvent like DMF to compete with the substrate for the Copper.

Decision Logic for Optimization

When the standard protocols fail, use this logic flow to diagnose the issue.

Caption: Diagnostic workflow for troubleshooting common failure modes in aminopyridine coupling.

Critical "Watch-Outs" & Safety

-

N-Arylation Risk: If using strong bases (e.g., NaOtBu) in the absence of water, the reaction may shift toward Buchwald-Hartwig amination (coupling the amine to the aryl bromide of another molecule). Stick to inorganic carbonate/phosphate bases to favor C-C coupling.

-

Purification: 4-arylpyridin-3-amines are prone to oxidation (N-oxide formation) upon prolonged exposure to air on silica gel. Perform chromatography rapidly or use amine-functionalized silica.

-

Scale-Up: On >10g scale, the exotherm upon adding catalyst to the hot mixture can be significant. Always add catalyst at room temperature before heating.

References

-

Mechanistic Studies on Aminopyridine Coupling

- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

-

Buchwald Ligand Selection Guide

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Suzuki Coupling of Heterocycles (Review)

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Catalyst Poisoning by Pyridines

Sources

Buchwald-Hartwig amination using 4-bromo-N-methylpyridin-3-amine as electrophile

Executive Summary & Challenge Profile

The utilization of 4-bromo-N-methylpyridin-3-amine as an electrophile in Buchwald-Hartwig amination presents a unique "ambident" challenge in medicinal chemistry. While the C4-position of the pyridine ring is electronically activated for oxidative addition, the vicinal secondary amine at the C3-position creates a high risk of catalyst poisoning via chelation.

Standard protocols often fail due to the formation of stable 5-membered palladacycles (Pd-diamine complexes) that arrest the catalytic turnover. Furthermore, the presence of an acidic N-H proton on the substrate invites competitive deprotonation, potentially leading to homocoupling or complex oligomerization.

This guide details two distinct protocols:

-

Method A (Direct Coupling): A ligand-controlled approach using 3rd/4th Generation Buchwald Precatalysts to bypass protection steps.

-

Method B (Protected Route): A robust, high-fidelity sequence utilizing Boc-protection for difficult coupling partners.

Strategic Analysis: The "Poisoning" Mechanism

To successfully couple this substrate, one must understand why standard conditions (e.g., Pd(PPh3)4/K2CO3) fail.

The Chelation Trap

Upon oxidative addition of the C-Br bond, the palladium center becomes Lewis acidic. The proximal nitrogen of the C3-methylamino group (and the pyridine nitrogen itself) can coordinate to the Pd(II) species. This forms a stable, catalytically inactive "off-cycle" species, effectively sequestering the catalyst.

Ligand Selection Logic

-

BrettPhos / RuPhos: These bulky, electron-rich dialkylbiaryl phosphines are essential. Their large steric bulk promotes reductive elimination (the rate-limiting step) and, critically, destabilizes the formation of the 5-membered chelate with the substrate's internal amine.

-

Base Selection: LiHMDS (Lithium bis(trimethylsilyl)amide) is the preferred base. Unlike alkoxides (NaOtBu), LiHMDS minimizes coordination to Pd and is sufficiently strong to deprotonate the incoming amine without causing aggressive side reactions with the pyridine ring.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway.

Figure 1: Mechanistic divergence showing the "Chelation Trap" (Red) competing with the productive cycle (Green/Blue).

Experimental Protocols

Method A: Direct Coupling (Ligand-Controlled)

Recommended for: High-throughput screening, electron-rich amine partners.

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (2–5 mol%)

-

Base: LiHMDS (1.0 M in THF, 2.2 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add the Pd G4 precatalyst (0.02–0.05 equiv) and the electrophile (1.0 equiv).

-

Note: If the nucleophile is a solid, add it now. If liquid, add in step 4.

-

-

Inerting: Evacuate and backfill with Argon three times.[1]

-

Solvent/Base Addition:

-

Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

-

Add the liquid amine nucleophile (1.2 equiv).

-

Add LiHMDS solution dropwise (2.2 equiv). The extra equivalent accounts for the deprotonation of the N-methylamino proton.

-

-

Reaction: Seal the vessel. Heat to 80–100 °C for 4–12 hours.

-

Monitoring: Check via LCMS. Look for the consumption of the bromide (M+H ~187/189) and appearance of the product mass.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, quench with sat. NH4Cl. Wash organic layer with water and brine.[1] Dry over Na2SO4.[1]

Method B: The "Protected" Route (High Fidelity)

Recommended for: Valuable/rare amine partners, or if Method A shows <30% conversion.

Rationale: Protecting the C3-amine with a Boc group sterically and electronically prevents it from binding to the Palladium, forcing the reaction to proceed exclusively at the C-Br bond.

Workflow Diagram:

Figure 2: Three-step workflow ensuring regioselectivity and preventing catalyst inhibition.

Step-by-Step Protocol (Step 2 - The Coupling):

-

Substrate: Use tert-butyl (4-bromo-N-methylpyridin-3-yl)carbamate (generated from Step 1).

-

Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).

-

Why Xantphos? Once protected, the risk of poisoning drops. Xantphos is excellent for heteroaryl bromides and cheaper than G4 precatalysts.

-

-

Base: Cs2CO3 (1.5 equiv).[2]

-

Solvent: 1,4-Dioxane (0.2 M).

-

Conditions: 100 °C, 16 hours.

-

Deprotection: Standard TFA/DCM (1:4) treatment at room temperature for 2 hours.

Data Presentation & Troubleshooting

Catalyst Screening Matrix (Expected Trends)

| Catalyst System | Base | Conversion (Method A) | Comments |

| Pd(PPh3)4 | K2CO3 | < 10% | Failed. Strong inhibition by substrate. |

| Pd(OAc)2 / BINAP | NaOtBu | 20-40% | Moderate. BINAP is bidentate but not bulky enough. |

| BrettPhos Pd G4 | LiHMDS | > 85% | Optimal for Primary Amines. |

| RuPhos Pd G4 | LiHMDS | > 90% | Optimal for Secondary Amines. |

| Xantphos Pd G4 | Cs2CO3 | 40-60% | Better suited for Method B (Protected). |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst Poisoning | Switch to Method B (Boc-protection). Ensure solvent is degassed thoroughly.[3] |

| Homocoupling of Substrate | Oxidative Dimerization | Reduce catalyst loading. Ensure strict anaerobic conditions. |

| Protodehalogenation (Br replaced by H) | Switch solvent from Toluene to Dioxane or t-Amyl Alcohol. Lower temperature to 80°C. | |

| Low Yield with Primary Amines | Bis-arylation | Increase amine equivalents to 1.5. Use BrettPhos (highly selective for mono-arylation). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Paul, S., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters (Cited context for vicinal amino-halopyridine coupling). Link

-

Maiti, D., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[4][5] Chemical Science. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

Application Notes & Protocols: A Strategic Guide to the Regioselective Functionalization of 4-bromo-N-methylpyridin-3-amine

Abstract

The 4-bromo-N-methylpyridin-3-amine scaffold is a privileged building block in contemporary drug discovery and materials science.[1][2] Its unique electronic architecture, featuring a delicate interplay between the electron-withdrawing pyridine nitrogen and bromo substituent, and the electron-donating N-methylamino group, allows for precise, regioselective modifications at distinct positions. This guide provides a comprehensive overview of the key strategies for functionalizing this versatile molecule, focusing on C4-cross-coupling, C4-nucleophilic aromatic substitution, and C2-directed ortho-metalation. We offer detailed, field-proven protocols, mechanistic insights, and decision-making frameworks to empower researchers in harnessing the full synthetic potential of this important intermediate.

Strategic Analysis of Regioselectivity

The reactivity of this compound is governed by the synergistic and antagonistic effects of its substituents. A clear understanding of these influences is paramount for predicting and controlling reaction outcomes.

-

The Pyridine Nitrogen: As a heteroatom, it renders the entire ring electron-deficient, which significantly activates the C2 and C4 positions towards nucleophilic attack.[2][3][4]

-

The C3-N-methylamino Group: This is a potent electron-donating group that activates the ring towards electrophilic attack. More importantly, it serves as a powerful Directed Metalation Group (DMG) , facilitating selective deprotonation at the adjacent C2 position.[5][6][7]

-

The C4-Bromo Substituent: This atom serves two primary roles. First, its carbon is activated towards Nucleophilic Aromatic Substitution (SNAr) by the para-positioned pyridine nitrogen.[4] Second, the carbon-bromine bond is an ideal handle for a vast array of Palladium-Catalyzed Cross-Coupling Reactions .[8][9]

This electronic landscape dictates three primary vectors for regioselective functionalization, which we will explore in detail.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide for C-H Activation of the 4-bromo-N-methylpyridin-3-amine Scaffold

Introduction: The Strategic Value of C-H Activation on Substituted Pyridines

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its functionalization is therefore of paramount importance in drug discovery and development. The 4-bromo-N-methylpyridin-3-amine scaffold, in particular, offers a versatile platform for the synthesis of novel molecular entities. The bromine atom serves as a handle for traditional cross-coupling reactions, while the N-methylamino group can act as a directing group for C-H activation, opening avenues for late-stage functionalization without the need for pre-functionalized starting materials. This guide provides a comprehensive overview of potential C-H activation strategies for this scaffold, drawing upon established principles of transition-metal catalysis.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional methods.[2][3] This technology has the potential to dramatically simplify the synthesis of complex molecules.[2] The development of new chemical transformations based on the catalytic functionalization of unactivated C-H bonds is a key area of research.[2]

Understanding the this compound Scaffold: Reactivity and Regioselectivity

The reactivity of the this compound scaffold in C-H activation is governed by the interplay of the electronic and steric effects of its substituents. The pyridine nitrogen itself can influence reactivity and selectivity.[4][5]

-

The N-methylamino Group as a Directing Group: The N-methylamino group is a potent directing group in C-H activation.[6] It can coordinate to a transition metal catalyst, bringing it into close proximity to the C-H bonds at the C-2 and C-4 positions. However, the existing bromo substituent at the 4-position sterically hinders access to this site, making the C-2 position the most probable site for C-H activation .

-

The Bromo Substituent: The electron-withdrawing nature of the bromine atom at the C-4 position can influence the overall electron density of the pyridine ring, potentially affecting the ease of C-H activation.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, which can either be a productive step in the catalytic cycle or lead to catalyst inhibition.[5]

Based on these considerations, C-H activation methodologies for this compound should primarily target the C-2 position.

Catalytic Systems for C-H Activation of this compound

Several transition metals are known to catalyze C-H activation reactions on pyridine-containing molecules, with palladium, rhodium, and ruthenium being the most prominent.

Palladium-Catalyzed C-H Activation

Palladium catalysis is a versatile tool for C-H functionalization.[7][8][9] For the this compound scaffold, a palladium-catalyzed C-H arylation or olefination at the C-2 position is a highly feasible transformation.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation:

The catalytic cycle for a Pd(II)-catalyzed C-H arylation typically involves several key steps:

-

Coordination: The N-methylamino group of the substrate coordinates to the Pd(II) catalyst.

-

C-H Activation: An intramolecular C-H activation occurs at the C-2 position, forming a palladacycle intermediate. This step is often the rate-determining step and can proceed through various mechanisms, including a concerted metalation-deprotonation (CMD) pathway.[10][11]

-

Oxidative Addition: An aryl halide oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.

-

Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the arylated product and regenerating a Pd(II) species.

Figure 1: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts, particularly cationic Rh(III) complexes, are also highly effective for C-H activation directed by nitrogen-containing functional groups.[12][13][14] Rhodium catalysis can be particularly useful for C-C bond formation with alkenes and alkynes.

Key Features of Rhodium Catalysis:

-

High Reactivity: Cationic Rh(III) catalysts are highly electrophilic and can activate C-H bonds under mild conditions.

-

Broad Substrate Scope: Rhodium catalysts have been shown to be effective for a wide range of substrates and coupling partners.[12]

-

Oxidative Conditions: These reactions are typically performed under oxidative conditions to regenerate the active Rh(III) catalyst.[14]

Ruthenium-Catalyzed C-H Activation

Ruthenium catalysts offer a cost-effective alternative to palladium and rhodium for C-H activation.[15][16][17] Ruthenium-catalyzed reactions can proceed through various mechanisms, including the formation of metallacycle intermediates.[16] These catalysts have been successfully employed for the arylation and alkenylation of N-heterocycles.[16]

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed C-H activation of this compound. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.

Protocol 1: Palladium-Catalyzed C-2 Arylation

This protocol describes a general procedure for the palladium-catalyzed C-2 arylation of this compound with an aryl bromide.

Table 1: Reagents and Materials for Palladium-Catalyzed C-2 Arylation

| Reagent/Material | Purpose | Supplier (Example) |

| This compound | Starting Material | Sigma-Aldrich |

| Aryl Bromide | Coupling Partner | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | Strem Chemicals |

| Tricyclohexylphosphine tetrafluoroborate ([PCy₃H]BF₄) | Ligand | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific |

| Pivalic Acid (PivOH) | Additive | Acros Organics |

| Toluene | Solvent | Fisher Scientific |

| Anhydrous Sodium Sulfate | Drying Agent | Fisher Scientific |

| Silica Gel | Stationary Phase for Chromatography | Sorbent Technologies |

Experimental Workflow:

Figure 2: Experimental workflow for Pd-catalyzed C-2 arylation.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), [PCy₃H]BF₄ (0.10 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.5 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

-

Ligand: Tricyclohexylphosphine is a bulky, electron-rich ligand that can promote the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Base: Potassium carbonate is a common inorganic base used to facilitate the C-H activation step.

-

Additive: Pivalic acid can act as a proton shuttle and assist in the C-H activation step, often improving reaction yields and reproducibility.[11]

-

Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Protocol 2: Rhodium-Catalyzed C-2 Alkenylation

This protocol outlines a general procedure for the rhodium-catalyzed C-2 alkenylation of this compound with an activated alkene.

Table 2: Reagents and Materials for Rhodium-Catalyzed C-2 Alkenylation

| Reagent/Material | Purpose | Supplier (Example) |

| This compound | Starting Material | Sigma-Aldrich |

| Activated Alkene (e.g., n-butyl acrylate) | Coupling Partner | Acros Organics |

| [RhCp*Cl₂]₂ | Catalyst Precursor | Strem Chemicals |

| Silver Hexafluoroantimonate (AgSbF₆) | Co-catalyst/Halide Scavenger | Strem Chemicals |

| Copper(II) Acetate (Cu(OAc)₂) | Oxidant | Fisher Scientific |

| 1,2-Dichloroethane (DCE) | Solvent | Fisher Scientific |

Step-by-Step Procedure:

-

Reaction Setup: In a sealed tube, combine this compound (0.5 mmol), the activated alkene (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

-

Inert Atmosphere: Purge the tube with argon.

-

Solvent and Oxidant Addition: Add anhydrous 1,2-dichloroethane (2.5 mL) followed by Cu(OAc)₂ (1.0 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Catalyst System: The combination of [RhCp*Cl₂]₂ and a silver salt generates a highly reactive cationic Rh(III) species in situ.

-

Oxidant: Copper(II) acetate is a common oxidant used to regenerate the active Rh(III) catalyst in the catalytic cycle.

-

Solvent: 1,2-Dichloroethane is a polar aprotic solvent that is often effective for rhodium-catalyzed C-H activation reactions.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient temperature, or short reaction time. | Ensure all reagents are dry and the reaction is under an inert atmosphere. Increase temperature or reaction time. |

| Formation of Byproducts | Side reactions such as homocoupling of the aryl halide or decomposition of the starting material. | Optimize the reaction conditions, such as lowering the temperature or changing the ligand or base. |

| Poor Regioselectivity | Activation of other C-H bonds. | While C-2 is the expected site, other positions might react. Consider using a more sterically hindered ligand. |

Conclusion

The this compound scaffold is a promising substrate for C-H activation, offering a direct route to novel, functionalized pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop efficient and selective C-H activation methods for this and related heterocyclic systems. The choice of catalyst, ligand, and reaction conditions will be crucial in achieving the desired transformation with high yield and selectivity. Further optimization and exploration of different coupling partners will undoubtedly expand the synthetic utility of this powerful methodology.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]

- 11. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis [escholarship.org]

- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Ruthenium-catalysed σ-activation for remote meta -selective C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00496F [pubs.rsc.org]

General Synthesis Routes for 3-Amino-4-Arylpyridine Derivatives: A Strategic Guide

An Application Guide for Medicinal Chemists

Introduction

The 3-amino-4-arylpyridine scaffold is a privileged structure in medicinal chemistry and drug development. Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyridine nitrogen), and a tunable aryl moiety allows for multifaceted interactions with biological targets. Derivatives of this core are found in compounds exhibiting a wide range of biological activities, including kinase inhibitors, antivirals, and agents targeting the central nervous system.[1] The ability to efficiently and modularly synthesize libraries of these compounds is therefore of paramount importance to researchers in the pharmaceutical sciences.

This technical guide provides a detailed overview of the primary synthetic strategies for accessing 3-amino-4-arylpyridine derivatives. We will move beyond simple procedural lists to explore the underlying logic of each route, offering field-proven insights into the selection of reagents and reaction conditions. This document is designed for researchers, scientists, and drug development professionals seeking robust and adaptable methods for their synthetic campaigns.

Retrosynthetic Analysis and Core Strategies

A logical analysis of the target 3-amino-4-arylpyridine structure reveals two primary bond disconnections that form the basis of the most common synthetic approaches: the C4-Aryl bond and the C3-Nitrogen bond. This leads to two major strategic paradigms:

-

Post-Functionalization of a Pre-formed Pyridine Core: This highly modular approach involves sequential bond formations on a commercially available or readily synthesized pyridine ring. It is often the preferred strategy for generating diverse compound libraries.

-

De Novo Ring Construction: This strategy involves building the pyridine ring from acyclic precursors. While powerful, these methods can sometimes be less flexible for generating wide variations of the target scaffold compared to post-functionalization approaches.[2][3]

Caption: Workflow for Route A: Suzuki coupling then reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with a halide or triflate. [4][5]In this context, it is used to introduce the aryl group at the C4 position of a 3-nitropyridine ring.

-

Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (i) Oxidative addition of the Pd(0) into the pyridine-halide bond, (ii) Transmetalation, where the aryl group is transferred from the boronic acid to the palladium complex, and (iii) Reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. [5]The presence of a base is crucial for activating the boronic acid for transmetalation.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 4-Phenyl-3-nitropyridine

-

Materials: 4-Chloro-3-nitropyridine, Phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a round-bottom flask, add 4-chloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-3-nitropyridine.

-

| Parameter | Recommended Condition | Rationale / Notes |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf is a robust ligand for heteroaromatic couplings. [6] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Carbonate bases are generally effective and well-tolerated. [6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is standard. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Step 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

-

Expertise & Experience: While catalytic hydrogenation (H₂ over Pd/C) is very clean, it can reduce other functionalities like alkenes or alkynes. For molecules with such groups, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method. [7]Iron powder in acetic acid or with ammonium chloride is a milder and more environmentally benign alternative.

Protocol 2: Synthesis of 3-Amino-4-phenylpyridine

-

Materials: 4-Phenyl-3-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethyl Acetate, Sodium Hydroxide (NaOH).

-

Procedure:

-

Dissolve 4-phenyl-3-nitropyridine (1.0 equiv) in ethyl acetate or ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O (4.0-5.0 equiv) to the solution.

-

If using ethyl acetate, add concentrated HCl (4-5 equiv) dropwise while stirring. If using ethanol, the reaction can often proceed by heating to reflux.

-

Stir the mixture at room temperature or gentle heat (50-70 °C) for 2-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully basify by adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is > 8. Caution: This is a highly exothermic process.

-

Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-